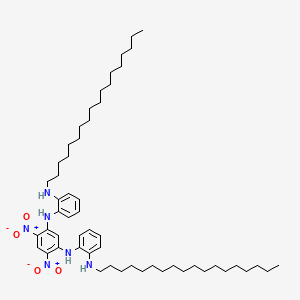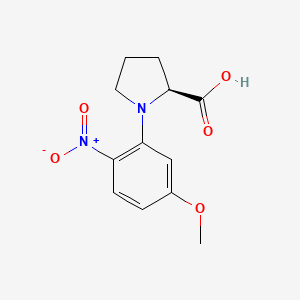![molecular formula C25H38O3Sn B14244118 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol CAS No. 503862-49-5](/img/structure/B14244118.png)
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with a tricyclohexylstannyl group through a carbonyloxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol typically involves the reaction of phenol derivatives with tricyclohexyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tricyclohexylstannyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.
Aplicaciones Científicas De Investigación
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The tricyclohexylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound, phenol, lacks the tricyclohexylstannyl group and has different reactivity and applications.
4-{[(Trimethylstannyl)oxy]carbonyl}phenol: This compound has a similar structure but with a trimethylstannyl group instead of a tricyclohexylstannyl group, leading to differences in steric and electronic properties.
Uniqueness
4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is unique due to the presence of the bulky tricyclohexylstannyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
503862-49-5 |
|---|---|
Fórmula molecular |
C25H38O3Sn |
Peso molecular |
505.3 g/mol |
Nombre IUPAC |
tricyclohexylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
Clave InChI |
UTTJTBGEXIZZPS-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
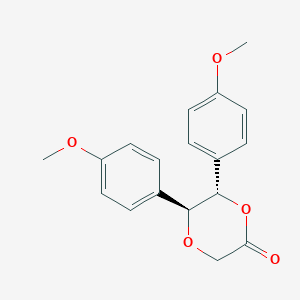
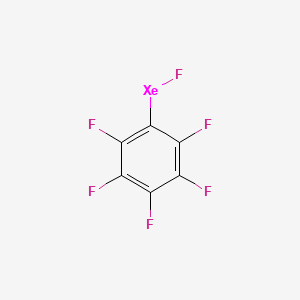

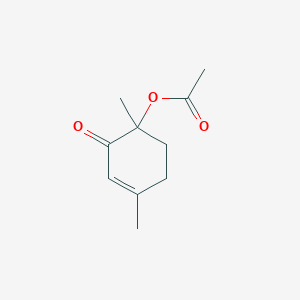
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
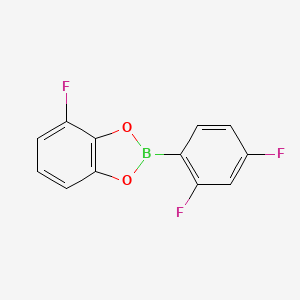
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
